
But-1-ene;sulfur dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-1-ene: is an organic compound with the formula CH₃CH₂CH=CH₂. It is a colorless gas that is classified as a linear alpha-olefin (terminal alkene). Sulfur dioxide (SO₂) is a colorless gas with a pungent odor, commonly known for its role as an air pollutant. When combined, But-1-ene; sulfur dioxide forms a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydration of Alcohols: One common method to synthesize but-1-ene is through the dehydration of butanol. This process involves heating butanol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at high temperatures (around 170°C).
Ethylene Dimerization: But-1-ene can also be produced by the dimerization of ethylene.
Industrial Production Methods
Separation from Crude C4 Refinery Streams: But-1-ene is often separated from crude C4 refinery streams, which contain a mixture of butenes.
Ethylene Dimerization: As mentioned earlier, ethylene dimerization is also used in industrial settings to produce but-1-ene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: But-1-ene can undergo oxidation reactions.
Polymerization: But-1-ene can be polymerized to form polybutylene, which is used in various applications such as piping for domestic plumbing.
Addition Reactions: But-1-ene can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium manganate (VII) is commonly used as an oxidizing agent in the oxidation of but-1-ene.
Major Products Formed
Ethane-1,2-diol: Formed from the oxidation of but-1-ene.
Polybutylene: Formed from the polymerization of but-1-ene.
Dibromo Compounds: Formed from the addition of bromine to but-1-ene.
Scientific Research Applications
But-1-ene; sulfur dioxide: has various applications in scientific research:
Chemistry: But-1-ene is used as a precursor in the synthesis of various organic compounds.
Medicine: Sulfur dioxide has potential therapeutic applications due to its antioxidant properties.
Industry: But-1-ene is used in the production of polymers such as polybutylene and as a comonomer in the production of polyethylene.
Mechanism of Action
The mechanism of action of But-1-ene; sulfur dioxide involves various molecular targets and pathways:
Oxidation Reactions: But-1-ene undergoes oxidation reactions, where the double bond is attacked by oxidizing agents, leading to the formation of diols and other oxidation products.
Polymerization: The polymerization of but-1-ene involves the formation of long-chain polymers through the reaction of multiple but-1-ene molecules.
Signaling Pathways: Sulfur dioxide acts as a signaling molecule in plants, modulating gene expression and physiological processes.
Comparison with Similar Compounds
But-1-ene: can be compared with other alkenes such as but-2-ene and ethylene:
But-2-ene: But-2-ene is an isomer of but-1-ene with the double bond located between the second and third carbon atoms.
Ethylene: Ethylene is a simpler alkene with the formula C₂H₄.
Sulfur dioxide: can be compared with other sulfur-containing compounds such as hydrogen sulfide and sulfur trioxide:
Properties
CAS No. |
25104-10-3 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
but-1-ene;sulfur dioxide |
InChI |
InChI=1S/C4H8.O2S/c1-3-4-2;1-3-2/h3H,1,4H2,2H3; |
InChI Key |
RXVGUIHFMXZSJC-UHFFFAOYSA-N |
SMILES |
CCC=C.O=S=O |
Canonical SMILES |
CCC=C.O=S=O |
Synonyms |
polybutene-1 sulfone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


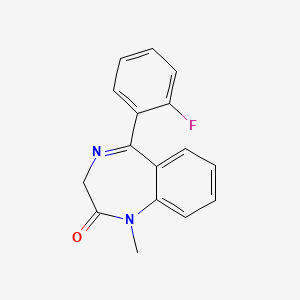
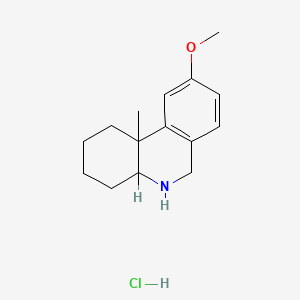
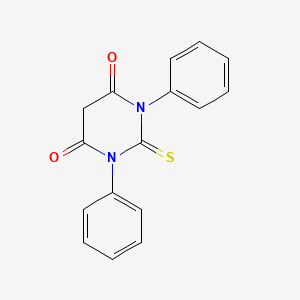

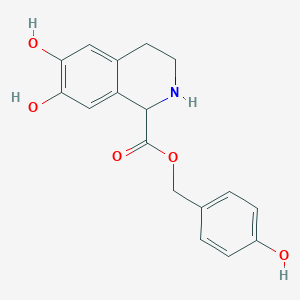
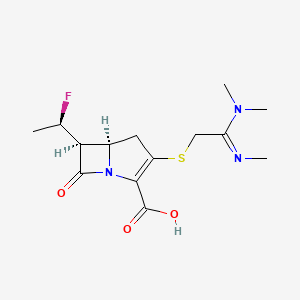
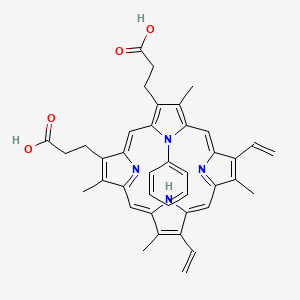
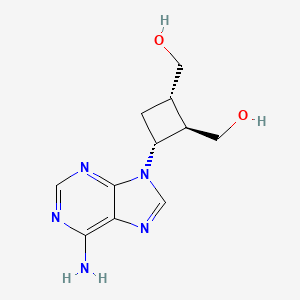
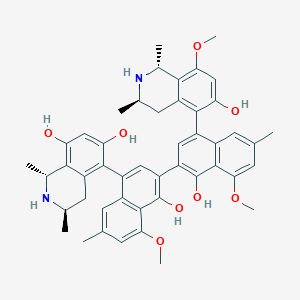
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
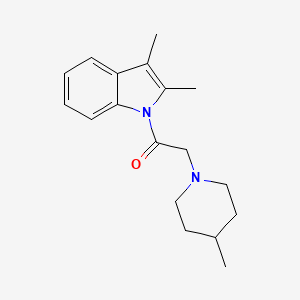
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)
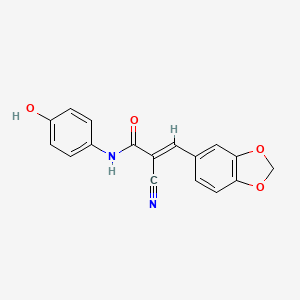
![4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1216322.png)
